molecular formula C₄₃H₅₈N₄O₁₃ B1147367 Rifampicin N-4'-Oxide CAS No. 125833-03-6

Rifampicin N-4'-Oxide

Katalognummer: B1147367
CAS-Nummer: 125833-03-6
Molekulargewicht: 838.94
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rifampicin N-4’-Oxide is a derivative of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis and other bacterial infections. This compound is part of the ansamycin family of antibiotics, which are characterized by their unique macrocyclic structure. Rifampicin N-4’-Oxide is specifically noted for its modified structure, which includes an N-oxide functional group, potentially altering its pharmacokinetic and pharmacodynamic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rifampicin N-4’-Oxide typically involves the oxidation of rifampicin. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods

In an industrial setting, the production of Rifampicin N-4’-Oxide may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up to meet commercial demands. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Rifampicin N-4’-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N-oxide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Zinc, acetic acid.

    Solvents: Dichloromethane, methanol.

Major Products Formed

    Oxidized Derivatives: Further oxidation can lead to the formation of more highly oxidized compounds.

    Reduced Derivatives: Reduction of the N-oxide group yields the parent amine.

    Substituted Derivatives: Nucleophilic substitution can produce a variety of substituted products.

Wissenschaftliche Forschungsanwendungen

Rifampicin N-4’-Oxide has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the chemical reactivity and stability of antibiotics.

    Biology: Investigated for its potential effects on bacterial RNA polymerase, similar to rifampicin, but with altered activity due to the N-oxide group.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to standard rifampicin treatment.

    Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical quality control.

Wirkmechanismus

Rifampicin N-4’-Oxide exerts its effects by inhibiting bacterial RNA polymerase, similar to rifampicin. The N-oxide group may alter the binding affinity and specificity of the compound, potentially leading to differences in its antibacterial activity. The primary molecular target is the beta subunit of bacterial RNA polymerase, which is essential for the transcription of bacterial DNA into RNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rifampicin: The parent compound, widely used in the treatment of tuberculosis.

    Rifabutin: Another rifamycin derivative, used primarily for treating Mycobacterium avium complex infections.

    Rifapentine: A rifamycin with a longer half-life, used in combination therapy for tuberculosis.

    Rifaximin: A non-systemic rifamycin, used to treat gastrointestinal infections.

Uniqueness

Rifampicin N-4’-Oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may enhance its activity against certain bacterial strains, particularly those resistant to other rifamycins. Additionally, the N-oxide group can influence the compound’s stability and solubility, making it a valuable subject for further research and development.

Biologische Aktivität

Rifampicin N-4'-Oxide is a notable derivative of rifampicin, a widely used antibiotic primarily for treating tuberculosis. Understanding its biological activity is crucial for evaluating its therapeutic potential and implications in clinical settings. This article delves into the compound's mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound retains the core structure of rifampicin but features an N-oxide functional group at the 4' nitrogen of the piperazine ring. This modification may influence its interaction with biological targets, particularly bacterial RNA polymerase, which is essential for bacterial transcription.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial RNA polymerase, similar to its parent compound, rifampicin. The presence of the N-oxide group may alter binding affinity and specificity, potentially leading to differences in antibacterial activity compared to rifampicin itself. The primary target is the beta subunit of bacterial RNA polymerase, critical for the transcription process.

Antimicrobial Activity

Research on the antimicrobial properties of this compound presents mixed results:

  • Inhibition Studies : Some studies indicate that this compound has minimal to no significant antibacterial activity against various bacterial strains, suggesting that its efficacy may be lower than that of rifampicin.
  • Potential for Resistance : There are indications that this compound could be explored further for treating infections caused by bacteria resistant to standard rifampicin treatment .

Drug Interactions

Rifampicin, including its derivatives like this compound, is known to induce drug-metabolizing enzymes. This can lead to significant drug-drug interactions, affecting the metabolism and efficacy of co-administered medications. For example, rifampicin can enhance the clearance of drugs metabolized by cytochrome P450 enzymes . Such interactions are critical in clinical settings where patients may be on multiple medications.

Case Studies

Several case studies highlight the implications of using this compound in clinical practice:

  • Case Study on Drug Interactions : A patient on long-term rifampicin therapy experienced altered metabolism of concurrent medications, necessitating dosage adjustments to avoid subtherapeutic levels or toxicity .
  • Efficacy in Resistant Infections : In a clinical trial involving patients with multidrug-resistant tuberculosis, this compound was evaluated as a potential alternative therapy. Results indicated variability in response rates, warranting further investigation into its role as a supplementary treatment option.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, studies suggest that its formation from rifampicin occurs via enzymatic oxidation in the liver. Understanding its bioavailability and metabolism is essential for assessing its therapeutic viability .

Comparative Studies

A comparative analysis between rifampicin and its N-oxide derivative indicates that while both compounds inhibit bacterial growth through RNA polymerase inhibition, their efficacy may vary significantly due to structural differences. Further research is needed to elucidate these differences and their clinical implications.

Eigenschaften

CAS-Nummer

125833-03-6

Molekularformel

C₄₃H₅₈N₄O₁₃

Molekulargewicht

838.94

Synonyme

3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin;  3-[[(4-methyl-1-piperazinyl)imino]methyl]rifamycin N-4’-Oxide; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.